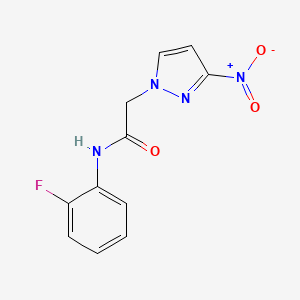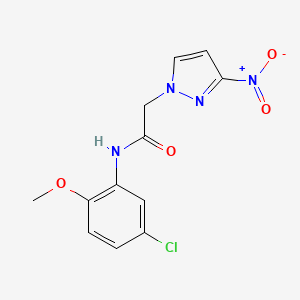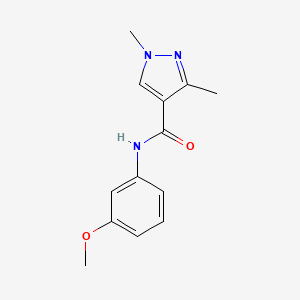
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as DFP-10917, is a small molecule inhibitor that has been studied for its potential applications in cancer treatment. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been investigated in detail.
Wirkmechanismus
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide binds to the PAK4 protein, inhibiting its activity and preventing it from promoting cancer cell growth. This mechanism is thought to be selective for cancer cells, as normal cells do not rely on PAK4 for their survival.
Biochemical and physiological effects:
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to have specific effects on cancer cells, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and suppression of tumor growth in animal models. However, the compound has not been extensively studied in humans, and its effects on normal cells and tissues are not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has several advantages as a research tool, including its specificity for PAK4 and its ability to inhibit cancer cell growth. However, the compound may have limitations in terms of its solubility and stability, which could affect its efficacy in experimental settings.
Zukünftige Richtungen
There are several potential directions for future research on N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, including:
1. Further preclinical studies to investigate the compound's efficacy and safety in animal models.
2. Clinical trials to evaluate the safety and efficacy of N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide in humans.
3. Studies to investigate the potential of combining N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide with other cancer treatments, such as chemotherapy or immunotherapy.
4. Development of new analogs or derivatives of N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide with improved properties or activity.
5. Investigation of the role of PAK4 in other diseases or physiological processes, and the potential of N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide or related compounds as therapeutic agents in these contexts.
In conclusion, N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is a promising small molecule inhibitor with potential applications in cancer treatment. Its mechanism of action has been extensively studied, and preclinical studies have shown promising results. However, further research is needed to fully understand the compound's effects and potential applications.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been studied for its potential as a cancer treatment, particularly in the context of solid tumors. Preclinical studies have shown that this compound can inhibit the growth of cancer cells by targeting a specific protein, known as PAK4, which is involved in cell proliferation and survival.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-7-9(6-17(2)16-7)12(18)15-11-4-3-8(13)5-10(11)14/h3-6H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPOFXSBQOWLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=C(C=C(C=C2)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)thiophene-2-carboxamide](/img/structure/B3747306.png)



![4-{[(4-fluorophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B3747341.png)
![4-{[(3-fluorophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B3747342.png)
![3-(4-bromophenyl)imidazo[1,5-a]pyridine](/img/structure/B3747349.png)
![2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B3747355.png)
![2-[(3-cyano-4,5,6-trimethylpyridin-2-yl)thio]-N-(2-iodophenyl)acetamide](/img/structure/B3747367.png)
![3-amino-5-chloro-N-(2-furylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3747373.png)
![4-{[butyl(methyl)amino]methyl}phenol](/img/structure/B3747375.png)


![ethyl 6-bromo-1-cyclohexyl-2-[(dimethylamino)methyl]-5-hydroxy-1H-indole-3-carboxylate](/img/structure/B3747399.png)